molecular formula C26H36O6 B1247510 Cylindrol A

Cylindrol A

Cat. No.: B1247510
M. Wt: 444.6 g/mol
InChI Key: VLFRJRBSRCFKPU-AXNCTASFSA-N
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Description

Cylindrol A is a class of fungal secondary metabolites belonging to the ascochlorin family, characterized by a resorcin aldehyde and cyclohexanone core structure. Cylindrol A5 (molecular formula: C₂₇H₃₇ClO₆) is a recently identified congener isolated from Cylindrocarpon sp. FKI-4602, a soil-derived fungal strain . Its structure includes a chlorine atom at the C-5 position and a butanoate ester side chain, distinguishing it from other congeners . Cylindrol A5 exhibits moderate antimicrobial activity against Bacillus subtilis, Kocuria rhizophila, Mycobacterium smegmatis, and Acholeplasma laidlawii . Its biosynthesis involves hydration and acylation of precursor compounds like ascochlorin (8) and LL-Z 1272 derivatives .

Properties

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

IUPAC Name

[(E,2R)-5-(3-formyl-2,6-dihydroxy-4-methylphenyl)-3-methyl-1-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-3-en-2-yl] propanoate

InChI

InChI=1S/C26H36O6/c1-7-24(30)32-23(13-26(6)17(4)9-11-21(28)18(26)5)15(2)8-10-19-22(29)12-16(3)20(14-27)25(19)31/h8,12,14,17-18,23,29,31H,7,9-11,13H2,1-6H3/b15-8+/t17-,18+,23-,26+/m1/s1

InChI Key

VLFRJRBSRCFKPU-AXNCTASFSA-N

Isomeric SMILES

CCC(=O)O[C@H](C[C@]1([C@@H](CCC(=O)[C@@H]1C)C)C)/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C

Canonical SMILES

CCC(=O)OC(CC1(C(CCC(=O)C1C)C)C)C(=CCC2=C(C=C(C(=C2O)C=O)C)O)C

Synonyms

cylindrol A

Origin of Product

United States

Chemical Reactions Analysis

Cylindrol A undergoes various chemical reactions, including:

Mechanism of Action

Cylindrol A exerts its effects primarily through the inhibition of Ras farnesyl-protein transferase. This enzyme is responsible for the farnesylation of Ras protein, which is essential for its cell-transforming activity. By inhibiting this enzyme, this compound can potentially prevent the unregulated cell transformation associated with various cancers . The molecular targets involved include the Ras protein and the farnesyl-protein transferase enzyme .

Comparison with Similar Compounds

Key Observations:

Chlorine Substitution : Cylindrol A5 and ascochlorin share a chlorine atom at C-5, which is absent in Cylindrol B. This halogenation correlates with enhanced antimicrobial properties .

Ester Side Chains: The butanoate (Cylindrol A5) and isovalerate (Cylindrol A4) esters differ in chain length and branching, impacting hydrophobicity and bioactivity .

Biosynthetic Relationships : Cylindrol A5 is derived from ascochlorin (8) through acylation, while Cylindrol A4 represents an isovalerate variant .

Antimicrobial Spectrum:

  • Cylindrol A5 : Active against B. subtilis, K. rhizophila, M. smegmatis, and A. laidlawii (inhibition zones: 7–8 mm at 10 µg/disk) .
  • Ascochlorin (8) : Targets B. subtilis, M. smegmatis, and C. albicans (inhibition zones: 7–10 mm) .
  • Cylindrol B : Exhibits antifungal activity but lacks broad-spectrum antibacterial effects .

Mechanism of Action:

  • Cylindrol A and ascochlorin derivatives inhibit farnesyltransferase (FTase), a critical enzyme in Ras protein signaling pathways implicated in cancer and microbial proliferation .
  • Unlike competitive FTase inhibitors (e.g., R115777), this compound acts non-competitively, suggesting a unique binding mechanism .

Pharmacological Potential

  • Cylindrol A5 : Moderate efficacy against Gram-positive bacteria positions it as a candidate for antibiotic adjuvants .
  • Ascochlorin (8): Broader activity against fungi (C.
  • Cylindrol A4 : Structural similarity to Cylindrol A5 suggests unexplored bioactivity, warranting further study .

Q & A

Q. What are the standard methodologies for isolating Cylindrol A from natural sources?

this compound is typically isolated using solvent extraction followed by chromatographic techniques. Common protocols involve:

  • Solvent extraction : Ethanol or methanol for initial extraction of crude biomass, optimized based on solubility profiles .
  • Column chromatography : Silica gel or reverse-phase columns for preliminary fractionation, with elution gradients tailored to this compound’s polarity .
  • HPLC purification : Final purification using C18 columns with acetonitrile/water mobile phases, monitored via UV-Vis (λ = 210–280 nm) .
    Note: Reproducibility requires strict control of solvent purity and column temperature .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key methods include:

  • NMR (1D/2D) : For structural elucidation (e.g., J-couplings in NOESY/HSQC to confirm stereochemistry) .
  • HRMS : To verify molecular formula (e.g., ESI-HRMS in positive ion mode) .
  • HPLC-DAD/LC-MS : For purity assessment and quantification against authenticated standards .
    Best Practice: Cross-validate results with published spectral databases (e.g., Natural Products Atlas) to avoid misidentification .

Q. How can researchers design initial bioactivity assays for this compound?

  • Target selection : Prioritize targets based on structural analogs (e.g., sesquiterpenes with anti-inflammatory activity) .
  • Dose-response assays : Use cell viability assays (MTT/XTT) with IC50 calculations, ensuring solvent controls (DMSO ≤0.1%) .
  • Positive controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory studies) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address low yields in key steps?

  • Reaction engineering : Systematic variation of catalysts (e.g., Lewis acids), temperature, and solvent polarity to improve cyclization efficiency .
  • DOE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., pressure in catalytic hydrogenation) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
    Example: A 2024 study achieved 32% yield improvement by switching from BF3·Et2O to Sc(OTf)3 in the Diels-Alder step .

Q. How should researchers address contradictions in reported bioactivity data (e.g., anti-cancer vs. cytotoxic effects)?

  • Meta-analysis : Compare datasets across studies, controlling for variables like cell lines (e.g., HepG2 vs. MCF-7) and assay protocols .
  • Mechanistic deconvolution : Use siRNA knockdown or CRISPR to isolate pathways (e.g., apoptosis vs. necrosis) .
  • Dosage validation : Re-evaluate dose ranges to distinguish therapeutic vs. toxic thresholds .

Q. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations .
  • Molecular docking : Screen against structural libraries (e.g., PDB) to identify potential protein targets, validated by SPR or ITC .
  • In vivo models : Use transgenic organisms (e.g., zebrafish for inflammation studies) to contextualize in vitro findings .

Q. How can researchers resolve discrepancies in this compound’s reported spectroscopic data?

  • Collaborative validation : Share samples with independent labs for NMR/HRMS cross-checking .
  • Crystallography : Pursue single-crystal X-ray diffraction to unambiguously confirm structure .
  • Data transparency : Publish raw spectral files (e.g., .mnova, .RAW) in supplementary materials for peer review .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to Hill or Log-logistic models using tools like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
  • Meta-regression : Use R/Python packages (e.g., metafor) to assess heterogeneity across studies .

Q. How should researchers structure a manuscript to highlight this compound’s novelty compared to existing sesquiterpenes?

  • Comparative tables : Tabulate bioactivity, structural motifs, and synthetic accessibility against analogs .
  • Mechanistic diagrams : Illustrate unique interactions (e.g., hydrogen bonding with COX-2 active site) .
  • Limitations section : Explicitly address gaps (e.g., pharmacokinetic data) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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